Crystallographic Data and 3D Structural Analysis of 1,3'-Bipyrrolidine Dihydrochloride: A Technical Whitepaper
Crystallographic Data and 3D Structural Analysis of 1,3'-Bipyrrolidine Dihydrochloride: A Technical Whitepaper
Prepared by: Senior Application Scientist, Structural Chemistry & X-Ray Crystallography
Executive Summary
1,3'-Bipyrrolidine dihydrochloride is a highly versatile chiral diamine building block utilized extensively in the synthesis of advanced pharmaceutical agents, particularly in the development of Toll-like receptor (TLR) 7 and 8 inhibitors[1]. Understanding the 3D solid-state structure of this molecule is paramount for rational drug design. This whitepaper provides an in-depth analysis of the crystallographic properties of 1,3'-bipyrrolidine dihydrochloride (and its enantiomers, such as the (S)-isomer, CAS 956605-97-3)[2]. By examining the causality behind salt formation, solvent selection, and diffraction methodologies, this guide establishes a self-validating framework for the structural characterization of complex amine hydrochlorides.
Structural Chemistry and Conformational Dynamics
The Rationale for the Dihydrochloride Salt
In its free-base form, 1,3'-bipyrrolidine is a liquid at room temperature and is subject to rapid nitrogen inversion, making it unsuitable for single-crystal X-ray diffraction (SCXRD). The conversion to the dihydrochloride salt serves three critical structural purposes:
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Conformational Locking: Protonation of both the secondary and tertiary amine centers eliminates nitrogen inversion, locking the molecule into a stable, observable set of diastereomeric conformers in the solid state[3].
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Lattice Stabilization: The resulting dicationic species pairs with two chloride anions, establishing a robust network of highly directional N–H···Cl hydrogen bonds[3]. This ionic lattice significantly raises the melting point and lowers thermal parameters (atomic displacement), which is essential for high-resolution diffraction.
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Anomalous Dispersion: The inclusion of heavier chloride ions provides a strong anomalous scattering signal when irradiated with specific X-ray wavelengths, enabling the unambiguous determination of the absolute stereochemistry[1].
Expected Crystallographic Parameters
While isolated bipyrrolidine structures can exhibit polymorphism based on the crystallization environment, pyrrolidine hydrochloride derivatives consistently demonstrate specific crystallographic behaviors. They predominantly crystallize in lower-symmetry systems to accommodate their inherent chirality and complex hydrogen-bonding networks[3].
Table 1: Representative Quantitative Crystallographic Data for Pyrrolidine Hydrochloride Derivatives
| Parameter | Typical Value / Range | Causality / Structural Significance |
| Crystal System | Monoclinic or Orthorhombic | Driven by the chirality of the enantiomers and the necessity to pack asymmetrically[3]. |
| Space Group | P2₁/c, P2₁/n, or P2₁2₁2₁ | Accommodates dense packing and directional N-H···Cl hydrogen bonding common in chiral organic salts[3][4]. |
| Data Collection Temp. | 297 K (RT) or 100 K (Cryo) | Cryo-cooling minimizes thermal ellipsoid volume, reducing dynamic disorder for precise bond length determination[1]. |
| Radiation Source | CuKα ( λ = 1.54187 Å) | Copper radiation maximizes the anomalous scattering of Cl⁻ ions, critical for calculating the Flack parameter[1]. |
| Flack Parameter | ~0.00 (e.g., -0.01) | A value near zero confirms the correct absolute configuration of the chiral centers[1]. |
| Final R-factor | < 0.07 (e.g., 0.0606) | Indicates high agreement between the calculated structural model and the observed diffraction data[1]. |
Experimental Methodology: Crystallization and SCXRD Workflow
To obtain diffraction-quality crystals of highly polar amine hydrochlorides, one must carefully navigate the metastable zone of the compound's solubility curve. The following self-validating protocol utilizes a binary solvent system to control supersaturation thermodynamically.
Step-by-Step Crystallization Protocol
This methodology is adapted from the successful crystallization of related pyrrolidine-containing TLR inhibitors[1].
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Dissolution and Solvent Selection:
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Action: Weigh approximately 5.0 mg of 1,3'-bipyrrolidine dihydrochloride into a clean glass vial. Add 0.5 mL of Isopropyl Alcohol (IPA) and 0.3 mL of deionized water[1].
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Causality: Water acts as the primary solvent, ensuring complete dissolution of the highly polar ionic salt. IPA acts as a miscible anti-solvent. The specific ratio prevents immediate precipitation while setting the stage for differential evaporation.
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Equilibration:
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Action: Cap the vial tightly and store it at room temperature (297 K) for 24 hours[1].
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Causality: This step ensures that all microscopic seed crystals are fully dissolved, resetting the thermal history of the solution and preventing the growth of twinned or polycrystalline masses.
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Controlled Supersaturation (Slow Evaporation):
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Action: Uncap the vial and allow it to stand in a vibration-free environment at room temperature for 24 to 48 hours[1].
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Causality: IPA possesses a higher vapor pressure than water. As IPA preferentially evaporates, the dielectric constant of the solution shifts, gently pushing the system into the metastable zone. This slow thermodynamic shift favors the nucleation of a few high-quality crystals rather than rapid, amorphous precipitation.
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Crystal Maturation (Ostwald Ripening):
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Action: Recap the vial and store it at room temperature for 1 to 2 weeks until colorless needle crystals appear[1].
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Causality: Sealing the vial halts evaporation. During this annealing phase, smaller, thermodynamically unstable nuclei dissolve and redeposit onto larger crystals (Ostwald ripening), yielding macroscopic crystals suitable for X-ray analysis[1].
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X-Ray Diffraction Data Collection
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Mounting: Select a single crystal (optimal dimensions ~0.1 × 0.1 × 0.4 mm) and mount it on a diffractometer loop using paratone oil[1].
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Irradiation: Utilize a CuKα X-ray source ( λ = 1.54187 Å) and an oscillation method along the ω axis[1].
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Refinement: Solve the crystal structure using direct methods. The absolute stereochemistry is confirmed indirectly via the Flack parameter, which relies on the anomalous dispersion of the chloride counterions[1].
Visualizing the Analytical Workflow
The following diagram illustrates the logical progression from synthesis to structural refinement, highlighting the critical transition points in the crystallographic analysis of amine hydrochlorides.
Workflow for the crystallization and X-ray diffraction analysis of amine hydrochlorides.
Conclusion
The 3D structural elucidation of 1,3'-bipyrrolidine dihydrochloride relies heavily on the strategic formation of its salt to lock molecular conformation and provide heavy atoms for anomalous dispersion. By employing a thermodynamically controlled binary solvent evaporation technique, researchers can reliably grow diffraction-quality crystals. The resulting crystallographic data—particularly the space group, hydrogen-bonding metrics, and Flack parameter—provides definitive proof of absolute stereochemistry, which is an indispensable requirement for the downstream development of targeted therapeutics.
References
- NextSDS - [1,3'-bipyrrolidin]-3-ol dihydrochloride — Chemical Substance Information Source: NextSDS Database URL
- Fujifilm Wako Pure Chemical Corporation - (S)-1,3'-Bipyrrolidine dihydrochloride (CAS: 956605-97-3)
- European Patent Office - EP 3995495 A1: Selectively Substituted Quinoline Compounds (Crystallization and X-Ray Analysis of Pyrrolidine Derivatives)
- Smolecule - (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride (Crystal Structure Determination and Unit Cell Parameters)
- University of Stuttgart - Role of conjugation in the oxidation of 5-anisyl-substituted N-pyrrolidine hydrochloride (Space Group Analysis)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 956605-97-3・(S)-1,3'-Bipyrrolidine dihydrochloride・(S)-1,3'-Bipyrrolidine dihydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. Buy (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [smolecule.com]
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